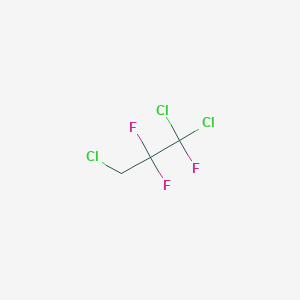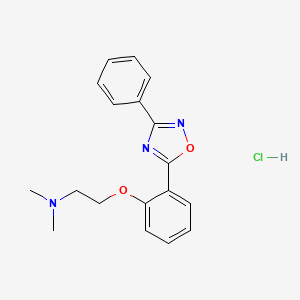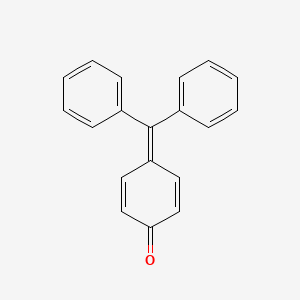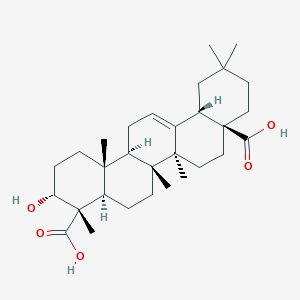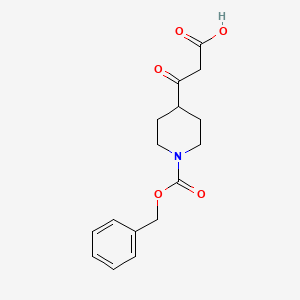
3-Oxo-3-(1-phenylmethoxycarbonyl-4-piperidinyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Carboxy-acetyl)-piperidine-1-carboxylicacidbenzylester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with carboxy-acetyl and carboxylic acid benzyl ester groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carboxy-acetyl)-piperidine-1-carboxylicacidbenzylester typically involves multi-step organic reactions. One common method includes the reaction of piperidine with carboxy-acetyl chloride under controlled conditions to form the intermediate 4-(2-Carboxy-acetyl)-piperidine. This intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial reactors and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Carboxy-acetyl)-piperidine-1-carboxylicacidbenzylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or carboxylic acid groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
4-(2-Carboxy-acetyl)-piperidine-1-carboxylicacidbenzylester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Carboxy-acetyl)-piperidine-1-carboxylicacidbenzylester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Carboxyethyl)benzoic acid
- 4-(2-Carboxyvinyl)benzoic acid
- 2-(2-Carboxy-4-methylthiazol-5-yl)ethyl phosphate
Uniqueness
4-(2-Carboxy-acetyl)-piperidine-1-carboxylicacidbenzylester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in medicine and industry .
Propriétés
Formule moléculaire |
C16H19NO5 |
|---|---|
Poids moléculaire |
305.32 g/mol |
Nom IUPAC |
3-oxo-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C16H19NO5/c18-14(10-15(19)20)13-6-8-17(9-7-13)16(21)22-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,19,20) |
Clé InChI |
IVAKKUBLLKADKJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



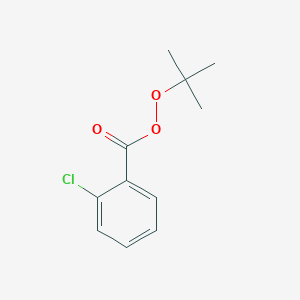

![Spiro[4.5]dec-7-ene](/img/structure/B14751434.png)
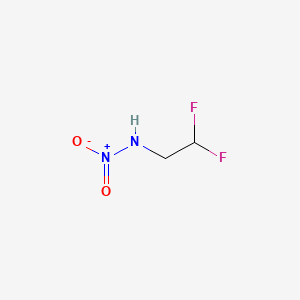
![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)
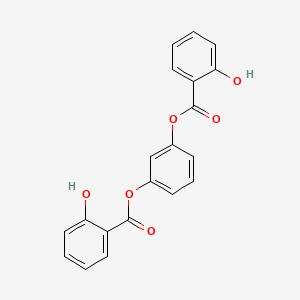
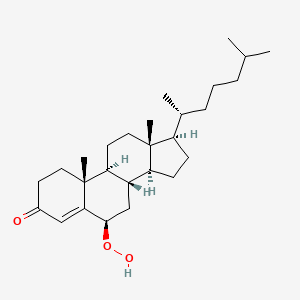
![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)
